

# physical properties like boiling and melting point of 9H-Hexadecafluorononanoyl chloride

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## Compound of Interest

**Compound Name:** 9H-Hexadecafluorononanoyl chloride

**Cat. No.:** B1585745

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An In-Depth Technical Guide to the Physical Properties of **9H-Hexadecafluorononanoyl Chloride**

## Introduction

**9H-Hexadecafluorononanoyl chloride** (CAS No. 423-95-0) is a highly fluorinated, reactive chemical intermediate of significant interest in materials science, specialty chemicals, and pharmaceutical development.<sup>[1]</sup> As a member of the per- and polyfluoroalkyl substances (PFAS) family, it possesses unique properties conferred by its extensive fluorination, including thermal stability and oleophobicity.<sup>[1]</sup> However, its acyl chloride functional group also imparts high reactivity, making it a valuable building block for synthesis while demanding stringent handling protocols.<sup>[1][2]</sup>

This guide provides a comprehensive examination of the core physical properties of **9H-Hexadecafluorononanoyl chloride**, with a particular focus on its boiling and melting points. It is designed for researchers and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies required for accurate characterization and safe handling.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work.

- Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[3]
- Synonyms: 9H-Perfluorononanoyl chloride[1]
- CAS Number: 423-95-0[1][3]
- Molecular Formula: C<sub>9</sub>HCIF<sub>16</sub>O[1][3]
- Molecular Weight: 464.53 g/mol [1][3]

The structure consists of a C8 perfluorinated carbon chain capped by a terminal hydrogen, with a reactive acyl chloride group at the other end. This highly electronegative fluorine "sheath" dramatically influences its intermolecular forces and, consequently, its physical properties.

## Core Physical Properties: A Quantitative Overview

The defining physical constants for **9H-Hexadecafluorononanoyl chloride** are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

Physical Property	Value	Source(s)
Boiling Point	166 °C	[1][3][4]
Melting Point	Not Available (Liquid at STP)	[1]
Density	1.803 g/cm <sup>3</sup>	[1][3]
Refractive Index	1.322	[1][3][4]
Flash Point	58.8 °C	[1][4]

Notably, a melting point is not typically reported for this compound. Given its boiling point of 166 °C, it exists as a liquid under standard temperature and pressure (STP).[1][5] Therefore, the relevant property for its solid-liquid phase transition is its freezing point, which is thermodynamically identical to the melting point.

# The Boiling Point in Context: Causality and Expectations

A boiling point of 166 °C is relatively high for a molecule of its size. This can be attributed to several factors:

- **High Molecular Weight:** At 464.53 g/mol, the molecule is large, leading to significant London dispersion forces, which require more energy to overcome for the liquid-to-gas phase transition.<sup>[6]</sup>
- **Strong Dipole-Dipole Interactions:** The acyl chloride group (-COCl) is highly polar. Furthermore, the extensive C-F bonds create strong dipoles throughout the perfluorinated chain. These dipoles contribute to intermolecular attractions, elevating the boiling point.
- **Molecular Shape:** The linear nature of the fluorinated chain allows for efficient packing and surface area contact between molecules, maximizing intermolecular forces.

The high degree of fluorination is key. While fluorine is the most electronegative element, the symmetrical arrangement of C-F bonds around the carbon chain results in a molecule that is less polar overall than might be expected, but with very strong, localized dipoles.

## Experimental Determination of Physical Properties

Accurate determination of physical properties for a reactive compound like **9H-Hexadecafluorononanoyl chloride** requires meticulous technique and an unwavering commitment to safety.

## Critical Safety and Handling Protocols

Before any experimental work, the dual hazards of this compound—its corrosivity as an acyl chloride and its classification as a PFAS—must be addressed.

- **Hazard Profile:** Classified as Skin Corrosion, Sub-category 1B.<sup>[4]</sup> It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas and 9H-Hexadecafluorononanoic acid.<sup>[2][7][8]</sup>

- Containment: All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors and potential environmental release.[9]
- Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9][10]
  - Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. [10]
  - Eye Protection: Chemical splash goggles or a full-face shield must be worn.[10]
  - Body Protection: A lab coat, long pants, and closed-toe shoes are standard. For larger quantities, a liquid-tight chemical suit may be appropriate.[9][10]
- Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be collected as hazardous waste according to institutional and EHS protocols for PFAS compounds.[9]

## Protocol for Boiling Point Determination (Micro-Reflux Method)

The micro-reflux method is ideal for determining the boiling point of small quantities of a liquid, minimizing waste and exposure. This technique identifies the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure.[11][12]

### Methodology:

- Apparatus Preparation: Assemble a micro-reflux apparatus in a fume hood. This consists of a small test tube (or a specialized boiling tube) fitted with a thermometer and a cold-finger condenser. Ensure all glassware is scrupulously dried in an oven to remove any trace moisture, which would cause the sample to decompose.
- Sample Introduction: Place a few milliliters of **9H-Hexadecafluorononanoyl chloride** into the test tube along with a small magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.[11]
- Apparatus Assembly: Position the thermometer bulb just above the surface of the liquid. The bulb must be bathed in the vapor of the refluxing liquid to obtain an accurate reading of the

boiling point, not the temperature of the liquid itself.[13]

- Heating: Gently heat the apparatus using a sand bath or heating mantle. Do not heat directly with a flame.
- Observation and Equilibration: As the liquid heats, it will begin to boil and its vapor will condense on the thermometer and the condenser, flowing back into the tube. Observe the "reflux ring"—the upper limit of the condensing vapor.[11] The temperature will rise and then stabilize.
- Data Recording: Record the temperature once it has remained constant for at least one minute while the reflux ring is stable between the liquid surface and the top of the thermometer bulb. This stable temperature is the boiling point.[12]
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron equation.

## Protocol for Freezing Point Determination

The freezing point is determined by cooling the liquid sample until it solidifies. For a pure compound, the melting and freezing points are identical.[14] Impurities will lower the freezing point and broaden the transition range.

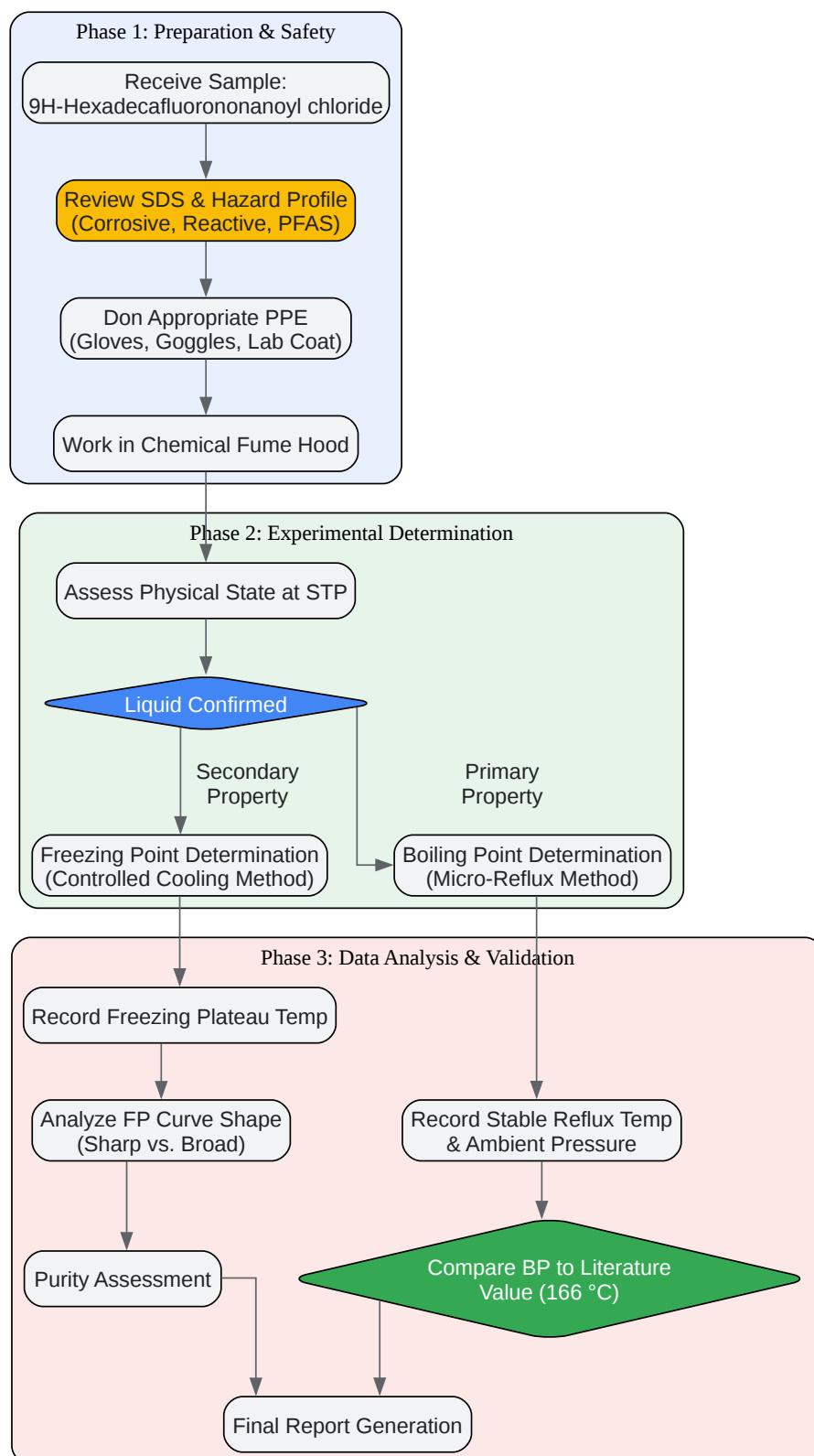
Methodology:

- Sample Preparation: Place a small sample (1-2 mL) of **9H-Hexadecafluorononanoyl chloride** into a clean, dry test tube.
- Apparatus Setup: Insert a thermometer into the center of the liquid. The apparatus should be set up in a cooling bath (e.g., an ice-salt bath or a cryocooler for lower temperatures).
- Cooling and Agitation: Slowly cool the sample while gently stirring with the thermometer or a magnetic stirrer. This prevents supercooling and ensures uniform temperature throughout the sample.
- Observation: Record the temperature at regular intervals (e.g., every 30 seconds). The temperature will drop steadily and then plateau as the first crystals begin to form.

- Data Recording: The constant temperature observed during the liquid-to-solid phase transition is the freezing point. Continue recording until the entire sample has solidified and the temperature begins to drop again.
- Purity Assessment: A sharp, well-defined freezing point plateau is indicative of a pure compound. A gradual, sloping transition over a range of several degrees suggests the presence of impurities.[\[14\]](#)

## Visualization of Experimental Workflow

The following diagram outlines the logical workflow for the characterization of the physical properties of **9H-Hexadecafluorononanoyl chloride**, emphasizing the integration of safety and analytical rigor.

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Caption: Workflow for determining the physical properties of **9H-Hexadecafluorononanoyl chloride**.

## Conclusion

**9H-Hexadecafluorononanoyl chloride** is a specialty chemical defined by its dual nature: the stability of its perfluorinated backbone and the high reactivity of its acyl chloride head. Its key physical properties—a boiling point of 166 °C and a liquid state at room temperature—are direct consequences of its molecular structure and weight.<sup>[1][3]</sup> Accurate experimental characterization of these properties is fundamental to its application in research and development. However, such work must be predicated on a thorough understanding of its hazards and the implementation of rigorous safety protocols to protect both the researcher and the environment. The methodologies outlined in this guide provide a framework for achieving both accurate data and safe operation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)